molecular formula C9H10ClN5O4 B11728274 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol

Cat. No.: B11728274
M. Wt: 287.66 g/mol
InChI Key: FBQNPJUFOLEYRF-UHFFFAOYSA-N
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Description

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a nitroamino group, and an imidazole ring. Its properties make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol typically involves multiple steps, starting with the preparation of the chloropyridinyl precursor. The chloropyridinyl group is introduced through a chlorination reaction, followed by the formation of the imidazole ring through cyclization reactions. The nitroamino group is then added using nitration reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine: A related compound with similar structural features but different functional groups.

    1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one: Another similar compound with a urea derivative instead of the nitroamino group.

Uniqueness

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol is unique due to its combination of a chloropyridinyl group, a nitroamino group, and an imidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H10ClN5O4

Molecular Weight

287.66 g/mol

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxy-4,5-dihydroimidazol-2-yl]nitramide

InChI

InChI=1S/C9H10ClN5O4/c10-6-2-1-5(3-11-6)4-14-8(17)7(16)12-9(14)13-15(18)19/h1-3,7-8,16-17H,4H2,(H,12,13)

InChI Key

FBQNPJUFOLEYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN2C(C(N=C2N[N+](=O)[O-])O)O)Cl

Origin of Product

United States

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